(S)-Neolitsine
Overview
Description
(S)-Neolitsine is a naturally occurring alkaloid compound, primarily isolated from the herb Cassytha filiformis. It has garnered attention due to its significant vasodilatory effects and potential anthelmintic activity. The molecular formula of this compound is C19H17NO4, and it has a molecular weight of 323.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of racemic (S)-Neolitsine has been achieved from benzylisoquinoline derivatives through a photolytic ring closure reaction . This method involves the use of specific reaction conditions to facilitate the formation of the desired compound.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the isolation of this compound from natural sources like Cassytha filiformis remains a primary method. The extraction process involves solvent extraction and purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: (S)-Neolitsine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical structure and properties.
Substitution: this compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
(S)-Neolitsine has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.
Biology: Its vasodilatory effects make it a subject of interest in cardiovascular research, particularly in studying its impact on blood vessels.
Medicine: this compound’s anthelmintic activity suggests potential therapeutic applications in treating parasitic infections.
Industry: The compound’s unique properties may have applications in developing new pharmaceuticals and other industrial products
Mechanism of Action
(S)-Neolitsine exerts its effects primarily through its interaction with specific molecular targets and pathways. Its vasodilatory effects are attributed to its ability to relax precontracted rat aortic preparations, likely involving the modulation of calcium channels and other signaling pathways . The exact molecular targets and pathways involved in its anthelmintic activity are still under investigation.
Comparison with Similar Compounds
Dicentrine: Another alkaloid with potent vasorelaxing effects.
N-Methylneolitsine: A natural analogue of (S)-Neolitsine with similar biological activities.
Comparison: this compound stands out due to its specific vasodilatory and anthelmintic properties. While similar compounds like Dicentrine and N-Methylneolitsine share some biological activities, this compound’s unique chemical structure and effects make it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
13-methyl-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.04,8.016,23.018,22]tricosa-1(23),2,4(8),9,16,18(22)-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-20-3-2-10-5-16-19(24-9-23-16)18-12-7-15-14(21-8-22-15)6-11(12)4-13(20)17(10)18/h5-7,13H,2-4,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEOKAJRKHTDOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC6=C(C=C54)OCO6)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-Neolitsine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033358 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2466-42-4 | |
Record name | (S)-Neolitsine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033358 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149 - 150 °C | |
Record name | (S)-Neolitsine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033358 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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